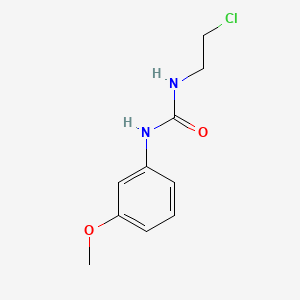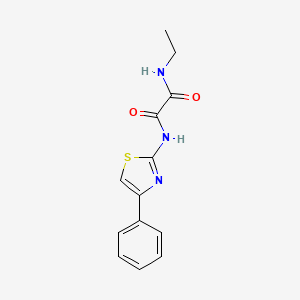![molecular formula C25H21ClN4O B15080251 2-(4-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B15080251.png)
2-(4-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-quinoline-4-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a hydrazide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-quinoline-4-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the hydrazide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-quinoline-4-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the hydrazide moiety, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-quinoline-4-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-quinoline-4-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazide moiety can form covalent bonds with proteins, inhibiting their activity. These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- N-(4-Chlorophenyl)-2-(((2-(4-(dimethylamino)benzylidene)hydrazino)(oxo)ac)amino)benzamide
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-quinoline-4-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide stands out due to its unique combination of functional groups. The presence of the quinoline core, chlorophenyl group, and hydrazide moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C25H21ClN4O |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN4O/c1-30(2)20-13-7-17(8-14-20)16-27-29-25(31)22-15-24(18-9-11-19(26)12-10-18)28-23-6-4-3-5-21(22)23/h3-16H,1-2H3,(H,29,31)/b27-16+ |
Clave InChI |
ONMHQNLNRWETMQ-JVWAILMASA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


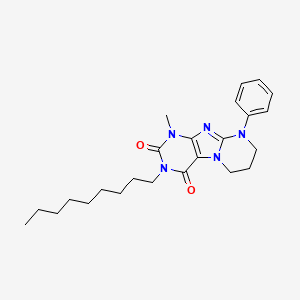
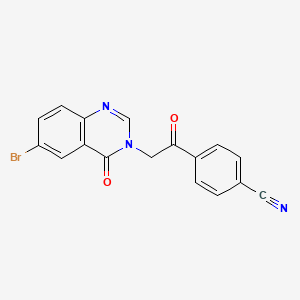
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
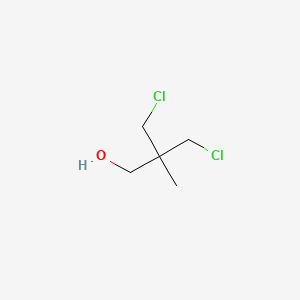
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
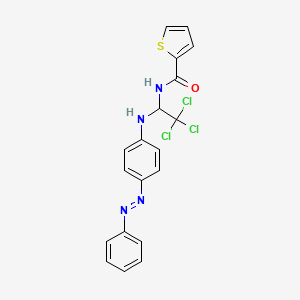
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
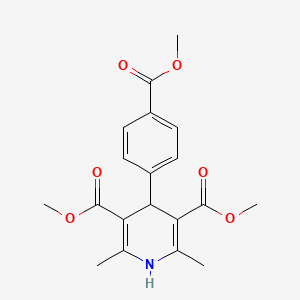
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
